2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 885950-58-3
VCID: VC2176772
InChI: InChI=1S/C12H4F6O3S/c13-5-1-3-6(4-2-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H
SMILES: C1=CC(=CC=C1F)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Molecular Formula: C12H4F6O3S
Molecular Weight: 342.22 g/mol

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate

CAS No.: 885950-58-3

Cat. No.: VC2176772

Molecular Formula: C12H4F6O3S

Molecular Weight: 342.22 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate - 885950-58-3

Specification

CAS No. 885950-58-3
Molecular Formula C12H4F6O3S
Molecular Weight 342.22 g/mol
IUPAC Name (2,3,4,5,6-pentafluorophenyl) 4-fluorobenzenesulfonate
Standard InChI InChI=1S/C12H4F6O3S/c13-5-1-3-6(4-2-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H
Standard InChI Key ZRGXRWOGAFUFPE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1F)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Canonical SMILES C1=CC(=CC=C1F)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Introduction

Chemical Structure and Properties

Molecular Structure

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate consists of two aromatic rings connected by a sulfonate ester linkage. The first ring is a pentafluorophenyl group where all five positions on the phenyl ring are substituted with fluorine atoms. This is connected through an oxygen atom to the sulfonate group, which is attached to the second aromatic ring - a benzene with a fluorine atom at the para (4) position.

The structural arrangement can be represented by the formula C12H4F6O3S, indicating twelve carbon atoms, four hydrogen atoms, six fluorine atoms, three oxygen atoms, and one sulfur atom. The molecule features a characteristic tetrahedral geometry around the sulfur atom of the sulfonate group, with three oxygen atoms and one carbon atom as substituents.

While detailed structural data for the 4-fluoro derivative is limited in the available research, insights can be drawn from its close analog, 2,3,4,5,6-Pentafluorophenyl 2-fluorobenzenesulfonate. This similar compound has been well-characterized and differs primarily in the position of the fluorine atom on the benzenesulfonate portion (ortho position rather than para) .

Physical Properties

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate possesses distinct physical properties that derive from its molecular structure. The compound exists as a solid at room temperature with a molecular weight of 342.21 g/mol. The presence of multiple fluorine atoms significantly influences its physical characteristics, typically resulting in enhanced stability and unique solubility profiles.

Drawing comparisons with its structural analog (the 2-fluoro derivative), we can outline several key physical properties that would likely be similar for the 4-fluoro compound:

PropertyValueSource
Molecular Weight342.21 g/molCalculated based on formula
XLogP3-AA~3.6Based on 2-fluoro analog
Hydrogen Bond Donor Count0Based on structural analysis
Hydrogen Bond Acceptor Count9Based on structural analysis
Rotatable Bond Count3Based on structural analysis

The XLogP3 value of approximately 3.6 suggests moderate lipophilicity, which would influence the compound's behavior in various solvent systems and biological environments. The absence of hydrogen bond donors combined with the presence of multiple acceptor sites creates a distinctive interaction profile for this compound.

Chemical Properties

The chemical behavior of 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate is largely governed by the electron-withdrawing effects of the multiple fluorine atoms and the reactivity of the sulfonate group. Several key chemical properties can be identified:

The sulfonate group serves as an excellent leaving group, making the compound valuable in substitution reactions. This property is particularly important in contexts requiring controlled reactivity, such as in protein modification studies and specialized synthetic transformations.

The electron-withdrawing nature of the pentafluorophenyl group increases the electrophilicity of the sulfonate, enhancing its reactivity in nucleophilic substitution reactions. This electronic effect makes the compound more susceptible to attack by nucleophiles, facilitating various transformation reactions.

The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be selectively replaced under appropriate conditions. This reactivity pattern opens avenues for further derivatization and functional group manipulation.

The presence of multiple fluorine atoms contributes to the compound's stability against oxidation and other degradation pathways, making it suitable for applications requiring chemical robustness. The unique electronic properties imparted by the fluorine substituents also influence the compound's behavior in various reaction environments.

In biochemical contexts, the compound likely shows reactivity with various nucleophilic sites on enzymes and proteins, forming covalent bonds that can modify biochemical properties and functions. This property makes it valuable for protein labeling and modification studies.

Synthesis Methods

Reaction Mechanisms

The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate involves several distinct mechanistic pathways at different stages of the synthesis:

For the preparation of the pentafluorophenol precursor, the Ullmann reaction involves copper-mediated activation of the carbon-bromine bond in bromopentafluorobenzene. This activation facilitates nucleophilic attack by the benzyl alcohol, resulting in the formation of the benzyl-protected intermediate. The reaction proceeds through organometallic intermediates and requires specific ligands to enhance the reactivity of the copper catalyst .

The subsequent debenzylation reaction follows a hydrogenolysis mechanism where the palladium catalyst activates hydrogen gas, facilitating the cleavage of the benzyl-oxygen bond. This process releases toluene as a byproduct and generates the desired pentafluorophenol .

The final esterification reaction between pentafluorophenol and 4-fluorobenzenesulfonyl chloride proceeds through a nucleophilic substitution mechanism at the sulfur center. The deprotonated phenolic oxygen attacks the electrophilic sulfur of the sulfonyl chloride, displacing chloride as a leaving group and forming the sulfonate ester linkage. This mechanism is consistent with general patterns observed in sulfonate ester formation reactions.

Optimization Strategies

Several optimization strategies can be employed to improve the efficiency and yield of the synthesis of 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate:

Reaction StepParameterOptimal ConditionsEffect on Synthesis
Ullmann ReactionCatalyst Ratio1:0.05 (substrate:CuI)Balances catalytic activity with cost efficiency
Ligand SelectionOxine, 8-methoxy quinolineEnhances copper catalyst performance
Base SelectionPotassium phosphate, cesium carbonateProvides appropriate basicity for reaction
Reaction Time24-48 hoursEnsures complete conversion
DebenzylationCatalyst Loading1:0.3-0.5 mass ratio (substrate:10% Pd/C)Optimizes hydrogenolysis efficiency
Solvent ChoiceMethanol, ethanolEnsures good substrate solubility
Reaction Time3-8 hoursBalances complete conversion with efficiency
EsterificationTemperature ControlRoom temperature to mild heatingMinimizes side reactions
Base SelectionTertiary amines, inorganic basesNeutralizes HCl without competing side reactions
Solvent SelectionAprotic solvents (DCM, THF)Provides appropriate solubility and reactivity

Implementation of these optimization strategies is critical for achieving high yields and purities, particularly when scaling up the synthesis for larger-scale applications or commercial production.

Applications and Research

Organic Synthesis Applications

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate serves as a valuable reagent in organic synthesis, particularly in contexts requiring controlled reactivity and selective transformations. The compound's unique structure, featuring a highly electron-deficient pentafluorophenyl group and a reactive sulfonate moiety, makes it suitable for various synthetic applications.

The compound can function as an activating agent in coupling reactions, where the pentafluorophenyl group serves as an effective leaving group, facilitating subsequent transformations. This property is particularly valuable in reactions requiring controlled activation of specific functional groups.

In fluorination reactions, the compound can potentially serve as a source of fluorine atoms for transfer to other molecules. The presence of multiple fluorine atoms in defined positions makes it a structurally precise fluorinating agent for specialized applications.

Structure-Activity Relationship

Reactivity Patterns

The reactivity of 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate is fundamentally determined by its structural features, particularly the electron-withdrawing effects of the fluorine atoms and the nature of the sulfonate linkage.

The pentafluorophenyl group exerts a strong electron-withdrawing effect that enhances the electrophilicity of the sulfonate group. This electronic influence makes the sulfonate carbon-oxygen bond more susceptible to nucleophilic attack, increasing the compound's reactivity in various substitution reactions.

The para-positioned fluorine on the benzenesulfonate portion influences the electronic distribution throughout the molecule, potentially affecting its reactivity profile compared to analogs with fluorine in different positions (such as the 2-fluoro derivative). This positional effect could result in subtle differences in reactivity patterns and selectivity.

The sulfonate group functions as an excellent leaving group, facilitating various substitution reactions. This property is particularly important in contexts requiring controlled reactivity, such as in protein modification studies and specialized synthetic transformations.

The presence of multiple fluorine atoms contributes to the compound's stability against oxidation and other degradation pathways, while also influencing its solubility and distribution properties in various environments. This stability makes the compound suitable for applications requiring chemical robustness and resistance to degradation.

Comparison with Similar Compounds

Comparing 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate with structurally similar compounds provides valuable insights into structure-activity relationships and potential applications:

Pentafluorophenol, a key precursor in the synthesis, is recognized as an important intermediate in the preparation of medicines, agricultural chemicals, and liquid crystal materials . The transformation of this precursor into more complex derivatives like 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate extends its utility to more specialized applications.

Current Research and Future Directions

Recent Advancements

Recent research involving pentafluorophenyl derivatives has focused on several innovative areas with potential relevance to 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate:

Researchers have developed novel polysulfone derivatives functionalized through lithiation reactions followed by reactions with carbonyl compounds. These materials, which contain pentafluorophenyl groups, have been sulfonated to create new materials with promising properties for various applications . This research demonstrates the ongoing interest in pentafluorophenyl-containing structures in materials science.

Sulfonated polysulfone derivatives containing pentafluorophenyl groups have demonstrated high ion exchange capacities, good solubility in polar solvents, appropriate thermal stabilities, and promising conductivity properties . These properties make them valuable for potential applications in membrane technologies and ion exchange materials.

Improved methods for synthesizing pentafluorophenol, a key precursor for compounds like 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate, have been developed. These methods offer advantages such as ease of handling, low cost, high yield, and suitability for industrial-scale production . These synthetic advancements could facilitate the more efficient preparation of various pentafluorophenyl derivatives, including the target compound.

Membranes produced from these modified polymers show low water uptake and low swelling, which are important properties for various membrane applications . These characteristics, combined with good conductivity and mechanical properties, highlight the potential utility of pentafluorophenyl-containing materials in specialized applications.

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